molecular formula C9H6BrClN2 B11760787 5-Bromo-2-chloro-8-methylquinazoline

5-Bromo-2-chloro-8-methylquinazoline

Cat. No.: B11760787
M. Wt: 257.51 g/mol
InChI Key: XGZWELJGMKNMSM-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-8-methylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C9H6BrClN2. It is a derivative of quinazoline, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-8-methylquinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and chlorination of quinazoline derivatives. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride (SOCl2). The reactions are usually carried out under controlled temperatures to ensure high selectivity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency of the process. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the industrial production methods .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-8-methylquinazoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can lead to the formation of quinazoline N-oxides or reduced quinazoline compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-8-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloroquinazoline: Similar in structure but lacks the methyl group at the 8-position.

    2-Chloro-8-methylquinazoline: Similar but lacks the bromine atom at the 5-position.

    5-Bromo-8-methylquinazoline: Similar but lacks the chlorine atom at the 2-position.

Uniqueness

5-Bromo-2-chloro-8-methylquinazoline is unique due to the presence of both bromine and chlorine atoms, as well as the methyl group at the 8-position. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

5-bromo-2-chloro-8-methylquinazoline

InChI

InChI=1S/C9H6BrClN2/c1-5-2-3-7(10)6-4-12-9(11)13-8(5)6/h2-4H,1H3

InChI Key

XGZWELJGMKNMSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C=NC(=N2)Cl

Origin of Product

United States

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